4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxybenzoic acid
Overview
Description
4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxybenzoic acid is a complex organic compound with a unique structure that includes a benzylamino group, a bromo substituent, and an ethoxybenzoic acid moiety
Preparation Methods
The synthesis of 4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the benzene ring.
Esterification: Formation of the ethoxybenzoic acid moiety.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromo substituent can be replaced with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxybenzoic acid involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The bromo substituent may enhance the compound’s binding affinity to its targets, while the ethoxybenzoic acid moiety can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar compounds to 4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxybenzoic acid include:
4-[2-(benzylamino)-2-oxoethoxy]-2-chloro-5-ethoxybenzoic acid: Similar structure but with a chlorine substituent instead of bromine.
4-[2-(benzylamino)-2-oxoethoxy]-2-fluoro-5-ethoxybenzoic acid: Contains a fluorine substituent.
4-[2-(benzylamino)-2-oxoethoxy]-2-iodo-5-ethoxybenzoic acid: Features an iodine substituent.
Properties
IUPAC Name |
4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5/c1-2-24-15-8-13(18(22)23)14(19)9-16(15)25-11-17(21)20-10-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPHKCGUGNCJIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)O)Br)OCC(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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